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Abstract

The Hippo-YAP signaling pathway is a critical regulator of organ size, tissue homeostasis, and
cell fate. Its dysregulation is a key driver in the development and progression of various
cancers. A central node in this pathway is the interaction between the transcriptional co-
activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding
motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the
expression of genes that promote cell proliferation and inhibit apoptosis. VT107 has emerged
as a potent and selective small molecule inhibitor that targets this interaction by preventing the
auto-palmitoylation of all four TEAD proteins, a post-translational modification essential for their
function. This technical guide provides an in-depth overview of the mechanism of action of
VT107, its effects on Hippo-YAP pathway signaling, and detailed protocols for key experimental
assays used to characterize its activity.

Introduction to the Hippo-YAP Pathway

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear
localization and activity of the transcriptional co-activators YAP and TAZ. In its "on" state (e.g.,
in response to high cell density), the core kinases MST1/2 phosphorylate and activate
LATS1/2. LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic
sequestration and subsequent degradation. When the Hippo pathway is "off" (e.g., due to loss
of cell-cell contact or mutations in upstream components like NF2), unphosphorylated YAP and
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TAZ translocate to the nucleus.[1] In the nucleus, YAP and TAZ bind to the TEAD family of
transcription factors (TEAD1-4) to initiate a transcriptional program that promotes cell
proliferation, survival, and migration.[1] Dysregulation of the Hippo pathway, leading to
constitutive YAP/TAZ activation, is a common feature in several cancers, including malignant
mesothelioma.[1]

VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor

VT107 is a potent, small molecule inhibitor that functions by blocking the auto-palmitoylation of
all four TEAD proteins (TEAD1-4).[1] This post-translational modification, where a palmitate
molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is
crucial for its stability and its interaction with YAP and TAZ.[2] By binding to the palmitoyl-CoA
binding site, VT107 prevents this modification, leading to a decrease in palmitoylated TEAD
and a corresponding increase in the unpalmitoylated form.[1] This disruption of TEAD
palmitoylation allosterically inhibits the interaction between YAP/TAZ and TEAD, thereby
suppressing the transcription of downstream target genes.[3]
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Figure 1: The Hippo-YAP signaling pathway and the mechanism of action of VT107.

Quantitative Data on VT107 Activity
In Vitro Potency

VT107 demonstrates potent inhibition of YAP/TAZ-TEAD-dependent transcription, as
evidenced by a low nanomolar IC50 value in a YAP reporter assay.[4][5] Its anti-proliferative
effects are particularly pronounced in cancer cell lines with a dysregulated Hippo pathway, such
as those with NF2 mutations.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387499/
https://www.mdpi.com/1424-8247/16/12/1635
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Type Cell Line/System IC50 Value Reference

YAP Reporter Assay HEK293T 493 nM [415]

] ] ) NCI-H2052 (NF2,
Anti-Proliferation ~18 nM (IC50) [4]
LATS2 mutant)

Anti-Proliferation NCI-H226 (NF2-/-) ~32 nM (IC50) [4]

Table 1: In Vitro Potency of VT107.

Inhibition of TEAD Auto-Palmitoylation

VT107 effectively inhibits the auto-palmitoylation of all four TEAD isoforms. This has been
demonstrated in cell-based assays where treatment with VT107 leads to a marked decrease in
the levels of palmitoylated TEAD1, TEAD3, and TEAD4, with a concurrent increase in their
unpalmitoylated forms.[1][6]

Downregulation of YAPITAZ-TEAD Target Genes

By disrupting the YAP/TAZ-TEAD interaction, VT107 leads to a significant reduction in the
expression of their downstream target genes, which are critical for tumor growth and survival.
Notably, the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich
angiogenic inducer 61) is consistently downregulated upon VT107 treatment in sensitive cell
lines.[4][7][8]

Fold
Target Gene Cell Line Treatment Change/Reduc  Reference
tion
NCI-H226 VT103 (related Dose-dependent
CTGF o [1]
tumors (in vivo) compound) decrease
NCI-H226 VT103 (related Dose-dependent
CYR61 o [1]
tumors (in vivo) compound) decrease
YAP/TAZ target NCI-H2052, NCI- Significant
. VT107 _ [4]
signature H226 downregulation
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Table 2: Effect of TEAD Inhibition on Target Gene Expression. (Note: In vivo data for the closely
related compound VT103 is presented as a surrogate for VT107's expected in vivo
pharmacodynamic effect).

In Vivo Anti-Tumor Efficacy

Preclinical studies in mouse xenograft models of NF2-deficient mesothelioma have
demonstrated the anti-tumor activity of TEAD inhibitors. While specific tumor growth inhibition
(TGI) percentages for VT107 are not readily available in the public domain, studies with the
related compound VT103 have shown significant tumor growth inhibition and even regression
at well-tolerated oral doses.[1] For instance, in an NCI-H226 xenograft model, oral
administration of VT103 resulted in significant tumor growth inhibition.[1] These findings
provide a strong rationale for the clinical development of pan-TEAD inhibitors like VT107.

Experimental Protocols
Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for
TEAD Palmitoylation

This protocol is adapted from established methods to specifically assess the palmitoylation
status of TEAD proteins.[9][10][11]

Cell Lysate Block free thi I e thioester bonds Label newly exposed thiols g Detect shift in TEAD
(wth Palmitoylated TEAD) (NEM) (Hydvcxy\amine (MPEG-maleimide) SDS-PAGE & Western Blot molecular weight

Click to download full resolution via product page

Figure 2: Workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:
o Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
e N-ethylmaleimide (NEM)

o Hydroxylamine (HAM) solution (neutral pH)
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e Tris-HCI

e SDS

o Methoxy-PEG-maleimide (mMPEG-maleimide)

o SDS-PAGE gels and running buffer

o Western blotting apparatus and reagents

e Primary antibody against TEAD (pan-TEAD or isoform-specific)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Lysis: Lyse cells treated with VT107 or vehicle control in lysis buffer. Determine protein
concentration using a BCA assay.

e Blocking of Free Thiols: To 1 mg of protein lysate, add NEM to a final concentration of 50
mM. Incubate at room temperature for 3 hours with gentle rotation. This step blocks any free
cysteine residues that are not palmitoylated.

o Protein Precipitation: Precipitate the protein by adding three volumes of ice-cold acetone and
incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes and discard the
supernatant.

o Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1% SDS. Divide the
sample into two equal aliquots. To one aliquot, add HAM solution to a final concentration of
0.5 M (this will cleave the palmitoyl-thioester bond). To the other aliquot, add Tris-HCI as a
negative control. Incubate at 37°C for 1 hour.

o PEGylation: Add mPEG-maleimide to a final concentration of 10 mM to both the HAM-
treated and control samples. Incubate at room temperature for 2 hours. The mPEG molecule
will covalently bind to the cysteine residues that were exposed by the hydroxylamine
treatment.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o SDS-PAGE and Western Blotting: Add SDS-PAGE sample buffer to the samples and run on
a polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVYDF membrane.

e Immunodetection: Block the membrane and probe with a primary antibody against TEAD.
Follow with an HRP-conjugated secondary antibody and detect the signal using a
chemiluminescent substrate. A shift in the molecular weight of the TEAD protein in the HAM-
treated sample compared to the control indicates palmitoylation.

Western Blotting for YAP/ITAZ and TEAD

This protocol provides a standard method for detecting the protein levels of YAP, TAZ, and
TEAD in cell lysates.[3][12][13][14]

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o SDS-PAGE gels and running buffer

o Western blotting apparatus and reagents

e Primary antibodies against YAP, TAZ, and TEAD

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

o Sample Preparation: Lyse cells treated with various concentrations of VT107 for the desired
time. Quantify protein concentration.

e SDS-PAGE: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-PAGE gel and
separate by electrophoresis.

» Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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» Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP,
TAZ, or TEAD (at the manufacturer's recommended dilution) overnight at 4°C with gentle
agitation.

e Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

e Washing: Repeat the washing step.

o Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody
against a loading control to ensure equal protein loading.

RNA Sequencing and Data Analysis Workflow

This workflow outlines the key steps for analyzing changes in gene expression in response to
VT107 treatment, with a focus on the Hippo pathway.[2][15][16][17][18]
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Figure 3: Workflow for RNA sequencing and data analysis.

Procedure:
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» RNA Extraction and Quality Control: Treat cells with VT107 or vehicle control. Extract total
RNA using a commercial kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).

 Library Preparation and Sequencing: Prepare sequencing libraries from the high-quality RNA
samples. Perform high-throughput sequencing (e.g., on an lllumina platform).

o Data Quality Control: Assess the quality of the raw sequencing reads using tools like
FastQC. Trim adapter sequences and low-quality bases if necessary.

o Read Alignment: Align the trimmed reads to a reference genome using a splice-aware
aligner such as STAR.

» Quantification: Count the number of reads mapping to each gene using tools like
featureCounts or HTSeq.

« Differential Expression Analysis: Use packages like DESeg2 or edgeR in R to normalize the
count data and perform differential gene expression analysis between the VT107-treated and
control groups.

o Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis
methods to identify signaling pathways that are significantly altered by VT107 treatment, with
a particular focus on the Hippo-YAP target gene signature.

Clinical Development

The promising preclinical data for TEAD inhibitors has led to their advancement into clinical
trials. VT3989, a compound closely related to VT107, is being evaluated in a Phase 1/2 clinical
trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant
mesothelioma and other tumors with NF2 mutations.[19][20][21][22] Early results have shown a
manageable safety profile and encouraging signs of anti-tumor activity, providing the first
clinical proof-of-concept for targeting the Hippo-YAP-TEAD pathway.[20]

Conclusion

VT107 represents a promising therapeutic agent that targets a key vulnerability in cancers with
a dysregulated Hippo-YAP pathway. Its mechanism of action as a pan-TEAD auto-
palmitoylation inhibitor leads to the effective suppression of the oncogenic transcriptional

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04665206
https://pubmed.ncbi.nlm.nih.gov/41111090/
https://clin.larvol.com/trial-detail/NCT04665206
https://www.prnewswire.com/news-releases/vivace-therapeutics-to-unveil-first-clinical-data-for-a-cancer-drug-targeting-the-hippo-pathway-301772533.html
https://pubmed.ncbi.nlm.nih.gov/41111090/
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

program driven by YAP and TAZ. The in-depth technical guide provided here offers a
comprehensive overview of VT107's role in Hippo-YAP pathway signaling and detailed
protocols for its characterization. Further preclinical and clinical investigation of VT107 and
similar compounds is warranted to fully realize their potential as a novel class of anti-cancer
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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